

A Comprehensive Technical Guide to the Physicochemical Properties of Calcitriol Impurity D

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Compound of Interest

Compound Name: Calcitriol Impurities D

Cat. No.: B195312

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Abstract

Calcitriol Impurity D, a known related substance in the synthesis of the active form of vitamin D3, Calcitriol, is of significant interest in pharmaceutical development and quality control. This technical guide provides a detailed overview of the known physicochemical properties of Calcitriol Impurity D. It includes a summary of its chemical identity, physical characteristics, and spectral data, presented in a clear and accessible format. Furthermore, this document outlines representative experimental protocols for the determination of these properties and discusses the potential biological significance of this impurity in the context of Vitamin D receptor signaling.

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism through its interaction with the Vitamin D Receptor (VDR). The synthesis of Calcitriol is a complex process that can result in the formation of various impurities. Calcitriol Impurity D is one such related substance that requires careful characterization and control to ensure the safety and efficacy of Calcitriol drug products. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification.

Physicochemical Properties

The known physicochemical properties of Calcitriol Impurity D are summarized in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and boiling point are not widely published.

Property	Value	Reference(s)
Chemical Name	24-Homo-1,25-dihydroxyvitamin D3	[1][2]
Synonyms	24-Homo Calcitriol	[1][2]
Molecular Formula	C ₂₈ H ₄₆ O ₃	[3]
Molecular Weight	430.66 g/mol	[3]
CAS Number	103656-40-2	[3]
Appearance	White to light yellow solid	[3]
Solubility	Soluble in DMSO	[4]
Storage Conditions	Store at -20°C, protect from light	[2]

Experimental Protocols

Detailed experimental protocols for the characterization of Calcitriol Impurity D are not extensively available in the public domain. However, the following sections provide representative protocols based on standard methods for the analysis of vitamin D analogs and other steroid hormones.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of Calcitriol Impurity D is finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[\[5\]](#)[\[6\]](#)

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development and analytical method design.

Principle: This protocol describes a method for determining the approximate solubility of Calcitriol Impurity D in a given solvent by observing the dissolution of a known mass of the compound in a specific volume of the solvent.

Materials:

- Calcitriol Impurity D

- A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)
- Vortex mixer
- Analytical balance
- Volumetric flasks

Procedure:

- Weigh a precise amount of Calcitriol Impurity D (e.g., 1 mg) into a small vial.
- Add a small, measured volume of the chosen solvent (e.g., 100 μ L) to the vial.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid particles.
- If the solid has completely dissolved, the compound is soluble at that concentration. The concentration can be calculated (e.g., 1 mg / 0.1 mL = 10 mg/mL).
- If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps until complete dissolution is achieved.
- Record the total volume of solvent required to dissolve the initial mass of the compound to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the separation, identification, and quantification of impurities in pharmaceutical substances.

Principle: This representative reverse-phase HPLC (RP-HPLC) method separates Calcitriol Impurity D from Calcitriol and other related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water is commonly used for vitamin D analogs. For example, starting with a higher water percentage and gradually increasing the acetonitrile percentage.^{[7][8][9]}
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: UV detection at 265 nm, which is the characteristic absorbance maximum for the triene chromophore in vitamin D compounds.^{[10][11]}
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase.
- Sample Preparation: Dissolve a known amount of the Calcitriol drug substance containing the impurity in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Identification: The peak corresponding to Calcitriol Impurity D in the sample chromatogram is identified by comparing its retention time with that of the standard.
- Quantification: The amount of Calcitriol Impurity D in the sample can be quantified by comparing its peak area to the peak area of the standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides high sensitivity and selectivity for the identification and quantification of impurities, even at very low levels.

Principle: This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to identify compounds based on their mass-to-charge ratio (m/z).

Instrumentation and Conditions:

- **LC System:** As described for HPLC analysis.
- **Mass Spectrometer:** A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).^{[1][12]}
- **Ionization Source:** Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for steroid hormones.^{[13][14]}
- **Mobile Phase:** Similar to HPLC, but using volatile buffers (e.g., formic acid or ammonium formate in water and acetonitrile) to ensure compatibility with the mass spectrometer.
- **MS Parameters:** The specific parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) need to be optimized for Calcitriol Impurity D. The expected protonated molecule $[M+H]^+$ would be at m/z 431.3.

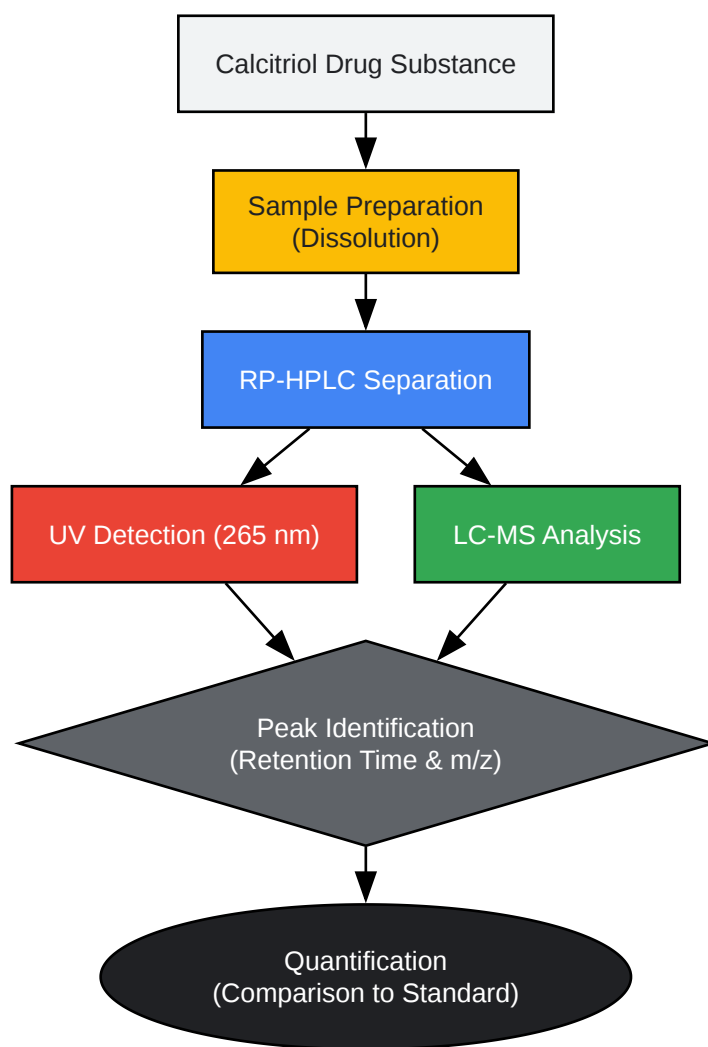
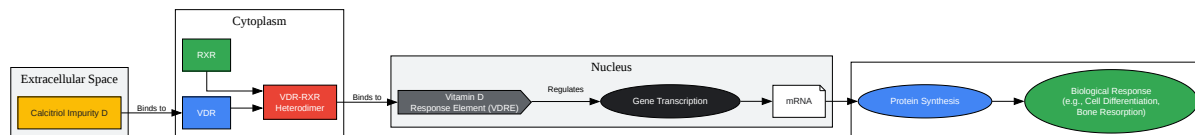
Procedure:

- **Sample Preparation:** Prepare solutions of the reference standard and sample as for HPLC analysis.
- **LC-MS Analysis:** Inject the solutions into the LC-MS system. The mass spectrometer will detect the ions produced from the eluting compounds.
- **Identification:** Calcitriol Impurity D is identified by its characteristic retention time and the detection of its specific m/z value.
- **Structural Confirmation (MS/MS):** Further confirmation can be achieved by fragmenting the parent ion (m/z 431.3) and observing the characteristic fragment ions (product ions).

Biological Activity and Signaling Pathway

Calcitriol Impurity D is described as an impurity of Calcitriol, which is a potent activator of the Vitamin D Receptor (VDR).^{[3][15][16]} While the specific interaction and signaling cascade of Calcitriol Impurity D have not been extensively elucidated, some biological activities have been reported, including the promotion of differentiation of HL-60 human promyelocytic leukemia cells into monocytes and bone resorption activity.^{[1][2]}

Given its structural similarity to Calcitriol, it is hypothesized that Calcitriol Impurity D may also interact with the VDR, potentially as an agonist or antagonist. The canonical VDR signaling pathway, which is likely to be influenced by Calcitriol Impurity D, is depicted below.



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